4-(3-Methylbutyl)pyrimidine
Description
Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. They serve as foundational structures in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . Substituents on the pyrimidine ring, such as alkyl, aryl, or functional groups (e.g., amino, nitro), significantly influence physical, chemical, and pharmacological properties. For instance, 4-(3-Methylbutyl)pyrimidine features a branched alkyl chain at the 4-position, which may enhance lipophilicity and alter metabolic stability compared to simpler alkyl-substituted analogs.
Properties
CAS No. |
116186-27-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
UQYXNNGIYNFZFW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=NC=NC=C1 |
Canonical SMILES |
CC(C)CCC1=NC=NC=C1 |
Synonyms |
Pyrimidine, 4-(3-methylbutyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 4-(3-Methylbutyl)pyrimidine (hypothetical data inferred from analogs) with key structurally related pyrimidines documented in the evidence:
Key Observations :
- Alkyl vs.
- Electron-Withdrawing Groups : Compounds like 4-(3-Nitrophenyl)pyrimidin-2-amine exhibit heightened reactivity due to nitro groups, enabling interactions with redox-active enzymes .
- Hybrid Structures: Derivatives combining pyrimidine with pyridyl moieties (e.g., N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) show enhanced binding to kinase targets, as seen in oncology research .
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